Mc-Val-Cit-PABC-PNP

ADC linker enzymology cathepsin B cleavage kinetics dipeptide optimization

Mc-Val-Cit-PABC-PNP is the activated PNP-carbonate form of the clinically validated Val-Cit-PABC ADC linker system, the direct precursor to the cathepsin B-cleavable linker used in FDA-approved brentuximab vedotin. The PNP leaving group enables efficient, defined carbamate conjugation to amine-containing payloads (e.g., MMAE, doxorubicin) without additional in-situ activation, ensuring reproducible drug-to-antibody ratio (DAR) control. Unlike non-activated linker analogs (e.g., MC-Val-Cit-PAB-OH), the PNP ester eliminates the need for pre-activation steps, reducing processing variability. Critically, the Val-Cit dipeptide sequence is susceptible to species-specific rodent carboxylesterase (Ces1C) cleavage—a differential property that must be accounted for in preclinical study design and that precludes direct substitution with superficially similar Val-Ala linkers without pharmacokinetic re-optimization. This compound is essential for constructing cathepsin B-cleavable ADC linker-payload intermediates with clinical validation precedent and for benchmarking novel cleavable linker technologies against the Val-Cit-PABC gold standard.

Molecular Formula C35H43N7O11
Molecular Weight 737.8 g/mol
CAS No. 159857-81-5
Cat. No. B560158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMc-Val-Cit-PABC-PNP
CAS159857-81-5
Molecular FormulaC35H43N7O11
Molecular Weight737.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O
InChIInChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31-/m0/s1
InChIKeyHYSPJPGXSALJRR-DHIFEGFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Mc-Val-Cit-PABC-PNP (CAS 159857-81-5): ADC Linker Precursor Specifications and Commercial Availability


Mc-Val-Cit-PABC-PNP (CAS 159857-81-5), also designated as MC-Val-Cit-PAB-PNP or maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate, is a heterobifunctional linker precursor with molecular formula C₃₅H₄₃N₇O₁₁ and molecular weight 737.76 g/mol . The compound comprises four functional domains: a maleimidocaproyl (Mc) group for thiol-selective conjugation to antibody cysteine residues, a valine-citrulline (Val-Cit) dipeptide sequence cleavable by lysosomal cathepsin B, a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer, and a p-nitrophenyl (PNP) carbonate leaving group that enables facile conjugation to amine-containing cytotoxic payloads [1]. As the activated PNP-ester form of the MC-Val-Cit-PABC linker system, this compound serves as the direct synthetic precursor for constructing the linker-payload component of cathepsin B-cleavable antibody-drug conjugates (ADCs), including the FDA-approved therapeutic brentuximab vedotin (Adcetris) [2].

Why Mc-Val-Cit-PABC-PNP Cannot Be Replaced by Alternative ADC Linker Precursors Without Empirical Validation


ADC linker precursors are not functionally interchangeable despite sharing nominal designations such as "cathepsin-cleavable" or "peptide-based." The PNP carbonate leaving group in Mc-Val-Cit-PABC-PNP provides a defined activation chemistry for payload conjugation that differs fundamentally from alternative terminal groups (e.g., -OH in MC-Val-Cit-PAB, or pre-conjugated drug-linker constructs). Empirical studies demonstrate that dipeptide sequence substitutions within this scaffold produce divergent enzymatic cleavage kinetics: model substrate Z-Phe-Lys-PABC-DOX exhibited 30-fold faster cleavage by purified cathepsin B compared to Z-Val-Cit-PABC-DOX [1]. Furthermore, head-to-head ADC comparisons reveal that while both Val-Cit and Val-Ala dipeptide triggers are effective, the increased hydrophobicity of the Val-Ala pair limits its utility within this linker type [2]. The Val-Cit-PABC system itself exhibits susceptibility to carboxylesterase 1C (Ces1C) in rodent plasma—a liability that complicates preclinical evaluation and must be accounted for in study design [3]. These differential properties preclude direct substitution without re-optimization of conjugation stoichiometry, payload release kinetics, and in vivo pharmacokinetic profiles.

Mc-Val-Cit-PABC-PNP Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Enzymatic Cleavage Kinetics: Val-Cit vs. Phe-Lys Dipeptide in Cathepsin B Model Substrates

In a model substrate study evaluating dipeptide linker cleavage by purified cathepsin B, the Phe-Lys dipeptide exhibited substantially faster processing than Val-Cit. The model substrate Z-Phe-Lys-PABC-DOX (compound 49) was cleaved 30-fold faster than Z-Val-Cit-PABC-DOX (compound 42) when incubated with cathepsin B alone [1]. However, this kinetic differential was not observed in rat liver lysosomal preparations, where cleavage rates were identical between the two substrates, indicating that multiple lysosomal enzymes contribute to Val-Cit processing in the intact organelle environment [1]. This finding establishes that Val-Cit cleavage efficiency in cellular contexts cannot be predicted from isolated enzyme assays alone.

ADC linker enzymology cathepsin B cleavage kinetics dipeptide optimization

ADC Linker Trigger Comparison: Val-Cit vs. Val-Ala Hydrophobicity and In Vitro Performance

A direct head-to-head comparison of HER2-targeting ADCs constructed with Val-Cit versus Val-Ala dipeptide triggers demonstrated differential physicochemical properties affecting developability. While both dipeptide triggers produced ADCs with similar in vitro cytotoxicity, the Val-Ala-containing constructs exhibited increased hydrophobicity that limited their utility within this linker architecture [1]. The ADC employing the ValCitPABMMAE linker demonstrated the most promising combination of in vitro potency, structural homogeneity, and hydrophilicity among all constructs evaluated [1].

ADC hydrophobicity site-specific conjugation linker trigger selection

PNP Ester vs. Hydroxyl Terminal Group: Conjugation Reactivity and Synthetic Utility

Mc-Val-Cit-PABC-PNP contains a p-nitrophenyl (PNP) carbonate group, an activated leaving group that enables direct conjugation to amine-containing cytotoxic payloads without requiring additional in situ activation steps [1]. In contrast, the non-activated hydroxyl-terminated analog MC-Val-Cit-PAB (CAS 159857-80-4) requires separate activation chemistry (e.g., bis-PNP carbonate treatment) prior to payload conjugation . The PNP carbonate serves as a highly activated leaving group that reacts with amines to form stable carbamate linkages [1].

ADC payload conjugation activated ester chemistry linker functionalization

Clinical Validation Status: Mc-Val-Cit-PABC-PNP-Derived Linker in FDA-Approved ADC

The MC-Val-Cit−PABC-PNP linker synthesized via the Dubowchik methodology was subsequently employed by Senter et al. to conjugate the antimitotic agent monomethyl auristatin E (MMAE) to a CD30-directed antibody (cAC10), yielding brentuximab vedotin (Adcetris), which received FDA approval in 2011 [1]. This represents the first FDA-approved ADC utilizing the Val-Cit-PABC cleavable linker system. As of 2023, ValCitPABC linkers are used in multiple ADCs that are already approved or under preclinical and clinical development [2]. In contrast, alternative dipeptide sequences such as Val-Ala, while employed in clinically evaluated ADCs (e.g., loncastuximab tesirine), and the GGFG tetrapeptide (used in trastuzumab deruxtecan), have different regulatory and clinical validation profiles [2].

FDA-approved ADC clinical validation brentuximab vedotin

Plasma Stability Profile: Human vs. Rodent Plasma Differential

The Val-Cit-PABC linker system demonstrates differential plasma stability across species. In human plasma, immunoconjugates incorporating the Val-Cit-PABC linker exhibited excellent stability, with rapid and near-quantitative drug release observed only upon lysosomal processing [1]. However, the ValCitPABC scaffold is susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma, which hinders preclinical evaluation of ADCs in rodent models [2]. Additionally, recent LC-MS/MS studies have documented instability of the MC-Val-Cit-PABC linker in human plasma ex vivo, necessitating the addition of protease inhibitor cocktails to collected plasma samples to prevent artifactual degradation during bioanalysis [3].

ADC plasma stability species-specific metabolism carboxylesterase susceptibility

Self-Immolative Spacer Requirement: PABC Essential for Quantitative Drug Release

The presence of the self-immolative p-aminobenzyloxycarbonyl (PABC) spacer between the dipeptide and the cytotoxic payload was demonstrated to be essential for rapid and quantitative generation of free drug. In model studies evaluating doxorubicin release from immunoconjugates, constructs lacking the PABC spacer failed to achieve efficient drug liberation, whereas those incorporating the PABC group showed rapid and near-quantitative drug release with cathepsin B and in lysosomal preparations [1]. This spacer requirement is a key design feature incorporated into Mc-Val-Cit-PABC-PNP but absent in simpler dipeptide linkers without the self-immolative moiety.

self-immolative spacer PABC mechanism drug release efficiency

Mc-Val-Cit-PABC-PNP Application Scenarios in ADC Development and Analytical Research


Synthesis of Novel Antibody-Drug Conjugates with Amine-Containing Cytotoxic Payloads

Mc-Val-Cit-PABC-PNP is optimally suited for constructing ADC linker-payload intermediates where the cytotoxic agent contains a primary or secondary amine amenable to carbamate formation. The PNP carbonate leaving group enables direct conjugation to payloads such as monomethyl auristatin E (MMAE), doxorubicin, and other amine-containing cytotoxics without requiring additional in situ activation steps [1]. This compound is not appropriate for payloads lacking amine functionality or for applications requiring non-cleavable linkers. Procurement should be prioritized when the development workflow requires the specific Val-Cit-PABC protease-cleavable architecture with clinical validation precedent [2].

Comparative ADC Linker Evaluation and Structure-Activity Relationship Studies

Mc-Val-Cit-PABC-PNP serves as a reference standard for benchmarking novel linker technologies against the clinically validated Val-Cit-PABC scaffold. Studies comparing Val-Cit versus Val-Ala dipeptide triggers have demonstrated that linker hydrophobicity differences affect ADC developability profiles independent of in vitro cytotoxic potency [1]. The compound enables systematic evaluation of dipeptide sequence substitutions (e.g., Phe-Lys, Val-Ala, Ala-Ala), spacer variations, and conjugation chemistry effects on ADC performance metrics including aggregation propensity, pharmacokinetics, and therapeutic index [2].

ADC Bioanalytical Method Development and Ex Vivo Stability Assessment

Mc-Val-Cit-PABC-PNP-derived linker systems require specific bioanalytical considerations due to documented ex vivo instability in human plasma. LC-MS/MS method development studies have demonstrated that the MC-Val-Cit-PABC linker undergoes degradation in collected human plasma samples, necessitating the addition of protease inhibitors (e.g., cOmplete solution) to pre-cooled vacuum tubes and separated plasma samples to prevent artifactual linker cleavage during sample processing [1]. This compound is therefore essential for developing and validating stabilization strategies in ADC pharmacokinetic assays, particularly for clinical trial bioanalysis.

Preclinical ADC Toxicology Study Design with Species-Specific Considerations

The Val-Cit-PABC linker scaffold exhibits differential plasma stability across species: while stable in human plasma, it is susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma [1]. Mc-Val-Cit-PABC-PNP-derived ADCs consequently require careful interpretation of rodent toxicology and pharmacokinetic data, as premature linker cleavage in rodent circulation may produce toxicity profiles not predictive of human outcomes. This compound is indicated for studies requiring explicit evaluation of species-specific linker metabolism or when the research objective involves engineering Ces1C-resistant linker variants [2].

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